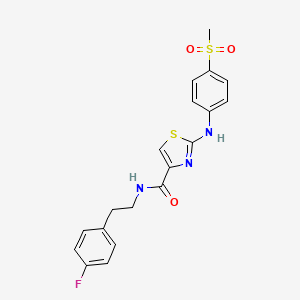

N-(4-fluorophenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Description

N-(4-Fluorophenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a 4-fluorophenethyl substituent on the carboxamide nitrogen and a 4-(methylsulfonyl)phenylamino group at the thiazole’s 2-position. Its molecular formula is C₁₉H₁₉FN₃O₃S₂, with a molecular weight of 435.49 g/mol. The compound’s design integrates fluorinated aromatic and sulfonamide motifs, which are common in pharmacologically active agents targeting enzymes or receptors with hydrophobic binding pockets .

The synthesis of this compound likely follows a multi-step route analogous to other thiazole carboxamides (e.g., hydrolysis of a thiazole carboxylate ester to a carboxylic acid intermediate, followed by coupling with 4-fluorophenethylamine using coupling reagents like HATU or EDCl) .

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3S2/c1-28(25,26)16-8-6-15(7-9-16)22-19-23-17(12-27-19)18(24)21-11-10-13-2-4-14(20)5-3-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTLYHXJKOAZPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the carboxamide group and the attachment of the fluorophenethyl and methylsulfonylphenyl groups. Common reagents and conditions used in these reactions include:

Thiazole ring formation: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Carboxamide group introduction: This step may involve the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Attachment of substituents: The fluorophenethyl and methylsulfonylphenyl groups can be introduced through nucleophilic substitution reactions or coupling reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles or electrophiles, often in the presence of a catalyst or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives possess significant anticancer properties. N-(4-fluorophenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism may involve the modulation of specific signaling pathways associated with cell survival and death .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial and fungal pathogens. The presence of the methylsulfonyl group is believed to enhance its antimicrobial activity by disrupting microbial cell membranes or interfering with metabolic processes .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses, which are critical in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Anticancer Activity Assessment

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at nanomolar concentrations. The compound was found to induce apoptosis through the activation of caspase pathways, indicating its potential as a therapeutic agent against malignancies .

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics, thus highlighting its potential in treating infectious diseases .

Mechanism of Action

The mechanism of action of N-(4-fluorophenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Key Observations :

- Sulfonyl vs.

- Fluorinated Moieties: The 4-fluorophenethyl group may improve metabolic stability and membrane permeability relative to non-fluorinated analogs (e.g., N-phenyl derivatives in ).

- Nitrothiophene vs. Thiazole : Nitrothiophene carboxamides () exhibit distinct electronic properties due to the nitro group, favoring antibacterial over anticancer activity.

Pharmacological and Physicochemical Properties

Key Findings :

- Nitrothiophene carboxamides (e.g., ) demonstrate validated antibacterial mechanisms (e.g., FabI inhibition), whereas thiazole carboxamides may target kinases or inflammatory pathways .

Spectral and Analytical Comparisons

- IR Spectroscopy :

- NMR :

- The 4-fluorophenethyl group’s protons would resonate at δ ~7.2–7.4 ppm (aromatic) and δ ~3.6–3.8 ppm (CH₂), similar to fluorophenyl analogs in .

Biological Activity

N-(4-fluorophenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, identified by CAS number 1170630-20-2, is a synthetic compound belonging to the thiazole class. This compound exhibits a range of biological activities, including anticancer and antimicrobial properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula: C19H18FN3O3S

- Molecular Weight: 419.5 g/mol

- IUPAC Name: N-[2-(4-fluorophenyl)ethyl]-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide

The compound's structure features a thiazole ring, a carboxamide group, and substituents that include fluorophenyl and methylsulfonyl groups. These functional groups are significant for its biological activity.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, possess notable anticancer properties.

Case Studies and Findings:

- Cytotoxicity Assessment : Various studies have evaluated the cytotoxic effects of thiazole derivatives against different cancer cell lines. For instance, derivatives similar to the compound showed effective inhibition against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines with IC50 values around 0.1 µM, indicating potent activity against these malignancies .

- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes related to cancer cell proliferation. For example, thiazoles have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in rapidly dividing cells .

Antimicrobial Activity

This compound also demonstrates significant antimicrobial properties.

Findings:

- Broad-Spectrum Efficacy : The compound has been tested against various microbial strains, including bacteria and fungi. It exhibited promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 10 µg/mL .

- Synergistic Effects : When combined with other antimicrobial agents, the thiazole derivative enhanced the efficacy of existing treatments, suggesting potential for use in combination therapies .

Antioxidant Properties

In addition to its anticancer and antimicrobial activities, this compound has shown antioxidant capabilities.

Research Insights:

- Free Radical Scavenging : Studies have indicated that thiazole derivatives can scavenge free radicals effectively, contributing to their protective effects against oxidative stress in cellular models .

Summary of Biological Activities

Q & A

Basic Question: What are the recommended synthetic routes for N-(4-fluorophenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Thiazole Core Formation : Cyclocondensation of thiourea derivatives with α-halo ketones or esters under reflux conditions (e.g., ethanol, 80°C) to form the thiazole ring .

Amide Coupling : Use coupling agents like EDCI/HOBt or DCC to link the 4-fluorophenethylamine moiety to the thiazole-carboxylic acid intermediate. Solvents such as DMF or dichloromethane are preferred .

Sulfonylation : Introduce the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography. Yields can vary (57–98%) depending on stoichiometry and solvent purity .

Advanced Question: How can reaction conditions be optimized to address low yields in the final amide coupling step?

Methodological Answer:

Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .

- Solvent Optimization : Switch to polar aprotic solvents like DMF or THF to improve reactant solubility .

- Temperature Control : Perform reactions under inert atmospheres at 0–5°C to minimize side reactions .

- Protection/Deprotection : Temporarily protect reactive groups (e.g., using Boc for amines) to avoid cross-reactivity .

Validate optimization via <sup>1</sup>H NMR and LC-MS to confirm product integrity .

Basic Question: What characterization techniques are essential for confirming the compound’s structure?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for fluorophenyl and methylsulfonyl groups) and confirm amide/thiourea linkages .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]<sup>+</sup> peak) and fragmentation patterns .

- IR Spectroscopy : Detect characteristic bands (e.g., C=O stretch at ~1650 cm<sup>−1</sup>, S=O at ~1150 cm<sup>−1</sup>) .

Advanced Question: How to resolve conflicting spectral data (e.g., unexpected peaks in NMR) during characterization?

Methodological Answer:

- Impurity Analysis : Use preparative HPLC to isolate impurities; compare retention times and MS data with standards .

- Dynamic NMR : Perform variable-temperature NMR to assess rotational barriers in amide bonds .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, especially for stereoisomers .

Cross-reference with computational models (e.g., DFT-based chemical shift predictions) .

Basic Question: What assays are suitable for initial pharmacological screening of this compound?

Methodological Answer:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or cyclooxygenases .

- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

Advanced Question: How to investigate the compound’s mechanism of action at the molecular level?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .

- CRISPR-Cas9 Knockout Models : Validate target specificity using gene-edited cell lines .

Combine with molecular docking (AutoDock Vina) to predict binding poses .

Basic Question: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC at 24/48/72 hrs .

- Plasma Stability : Use pooled human plasma (37°C) and quantify remaining compound via LC-MS .

Advanced Question: What strategies mitigate poor aqueous solubility for in vivo studies?

Methodological Answer:

- Co-Solvents : Use cyclodextrins or PEG-400 to enhance solubility .

- Nanoformulation : Prepare liposomes or polymeric nanoparticles (e.g., PLGA) via solvent evaporation .

- Prodrug Design : Introduce phosphate or glycoside groups for temporary hydrophilicity .

Basic Question: What computational tools aid in preliminary structure-activity relationship (SAR) studies?

Methodological Answer:

- 2D-QSAR : Use MOE or Schrodinger to correlate substituent properties (logP, polarizability) with activity .

- Pharmacophore Modeling : Identify essential functional groups (e.g., sulfonyl, fluorophenyl) via Phase .

Advanced Question: How to reconcile contradictory biological data across different studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.